molecular formula C23H23NO4 B14955275 1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B14955275
M. Wt: 377.4 g/mol
InChI Key: JKXGAWLSLXITLF-UHFFFAOYSA-N
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Description

1-Phenyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-3,9-dione core. Key structural attributes include:

  • Position 2: A 3-(propan-2-yloxy)propyl chain, introducing an ether linkage and alkyl flexibility.

This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . These methods achieve yields of 43–86% under mild conditions, with high purity (>95% HPLC) .

Properties

Molecular Formula

C23H23NO4

Molecular Weight

377.4 g/mol

IUPAC Name

1-phenyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C23H23NO4/c1-15(2)27-14-8-13-24-20(16-9-4-3-5-10-16)19-21(25)17-11-6-7-12-18(17)28-22(19)23(24)26/h3-7,9-12,15,20H,8,13-14H2,1-2H3

InChI Key

JKXGAWLSLXITLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno Core: The chromeno core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted phenol and an aldehyde, under acidic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a condensation reaction with an appropriate amine and a carbonyl compound.

    Substitution Reactions: The phenyl and propan-2-yloxypropyl groups can be introduced through nucleophilic substitution reactions using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the chromeno-pyrrole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-2-[3-(propan-2-yloxy)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Altering Gene Expression: Influencing the expression of genes related to various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of chromeno[2,3-c]pyrrole-3,9-diones are highly dependent on substituents at positions 1 and 2. Below is a comparative analysis:

Key Observations :
  • Position 1 Modifications: Electron-withdrawing groups (e.g., fluorine in AV-C) enhance metabolic stability and antiviral activity .
  • Position 2 Modifications: Ether chains (e.g., propan-2-yloxypropyl in the target compound) offer flexibility and moderate polarity. Amine-containing chains (e.g., dimethylaminopropyl in NCGC00538279) enable hydrogen bonding and receptor interactions . Heterocyclic substituents (e.g., thiadiazole in AV-C) are critical for antiviral activity via TRIF pathway engagement .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Fluorinated derivatives (e.g., AV-C, BH52203) exhibit enhanced stability due to decreased oxidative metabolism .
  • Bioavailability : Bulky substituents (e.g., diethoxyphenyl in BH52203) may limit oral absorption, whereas smaller groups (e.g., phenyl in the target compound) favor better diffusion .

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